3,5-diphenyl-1H-pyrrole-2-carbohydrazide
Description
Significance of Pyrrole (B145914) Heterocycles as Core Scaffolds in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, represents a cornerstone in the field of medicinal chemistry. Its structural motif is embedded in a vast array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. The significance of the pyrrole scaffold lies in its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its electronically rich nature, which allows for diverse chemical modifications. This versatility enables medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
Numerous FDA-approved drugs incorporate the pyrrole moiety, underscoring its therapeutic relevance across different disease areas. These include atorvastatin, a blockbuster drug for lowering cholesterol, and sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. The prevalence of the pyrrole ring in clinically successful drugs continues to inspire the design and synthesis of new pyrrole-based compounds with potential therapeutic applications.
Overview of Carbohydrazide (B1668358) Functionalities in Bioactive Molecules and Material Science
The carbohydrazide functional group, characterized by a carbonyl group flanked by two hydrazine-like nitrogens (-NH-NH-CO-NH-NH-), is another critical pharmacophore in the development of bioactive molecules. This functional group is known to be a key building block in the synthesis of various heterocyclic compounds and Schiff bases. Molecules containing the carbohydrazide moiety have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.
Beyond its role in medicinal chemistry, the carbohydrazide functionality also finds applications in material science. For instance, carbohydrazides are utilized as oxygen scavengers in boiler water treatment to prevent corrosion. Their ability to form stable complexes with metal ions also makes them valuable in the development of new materials with specific catalytic or electronic properties.
Contextualization of 3,5-Diphenyl-1H-pyrrole-2-carbohydrazide within Contemporary Chemical and Biological Research
Within this scientific context, this compound emerges as a molecule of significant interest. This compound synergistically combines the key structural features of a pyrrole core and a carbohydrazide side chain. The presence of two phenyl groups at the 3 and 5 positions of the pyrrole ring introduces steric bulk and lipophilicity, which can influence the molecule's interaction with biological targets. The carbohydrazide group at the 2-position provides a site for further chemical modification and is anticipated to contribute to the compound's biological activity profile.
Given the established importance of both the pyrrole and carbohydrazide moieties, this compound and its derivatives are promising candidates for investigation in various research areas, particularly in the quest for new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-20-17(21)16-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,19H,18H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWDOOBDYREQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C(=O)NN)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330914 | |
| Record name | 3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314763-96-7 | |
| Record name | 3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Diphenyl 1h Pyrrole 2 Carbohydrazide and Its Analogues
Direct Synthesis Approaches to Pyrrole (B145914) Carbohydrazides
The direct synthesis of the pyrrole carbohydrazide (B1668358) core can be achieved through several reliable methods, primarily involving the formation of the pyrrole ring followed by the introduction or modification of the carbohydrazide functional group.
Hydrazinolysis of Pyrrole Carboxylic Acid Esters
A prevalent and efficient method for the synthesis of pyrrole carbohydrazides is the hydrazinolysis of their corresponding carboxylic acid esters. This reaction involves the treatment of a pyrrole-2-carboxylate ester with hydrazine (B178648) hydrate (B1144303). The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), and often requires heating under reflux to proceed to completion.
The general scheme for this reaction is as follows:
General Reaction for Hydrazinolysis of Pyrrole Carboxylic Acid Esters
| Reactant 1 | Reactant 2 | Solvent | Condition | Product |
| Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | 3,5-Diphenyl-1H-pyrrole-2-carbohydrazide |
This method is widely applicable for the synthesis of various substituted pyrrole carbohydrazides. For instance, novel pyrrole-based carbohydrazides have been successfully synthesized through the selective hydrazinolysis of the corresponding N-pyrrolylcarboxylic acid ethyl ester. rgmcet.edu.in The reaction of the ethyl ester with a molar excess of hydrazine hydrate in ethanol under reflux conditions leads to the formation of the desired carbohydrazide as a solid product after cooling, which can then be purified by recrystallization. rgmcet.edu.in
Facile One-Pot Protocols for Substituted Pyrrole Carbohydrazide Analogues
In the quest for more efficient and atom-economical synthetic routes, one-pot protocols have emerged as a powerful strategy for the synthesis of substituted pyrrole carbohydrazide analogues. These methods often involve multicomponent reactions where several starting materials are combined in a single reaction vessel to construct the complex pyrrole core in a sequential manner.
While specific one-pot syntheses leading directly to this compound are not extensively documented, various one-pot methods for the synthesis of highly substituted pyrroles are well-established. These can be conceptually adapted for the synthesis of precursors to pyrrole carbohydrazides. For example, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a classic method for pyrrole ring formation. wikipedia.orgorganic-chemistry.orgresearchgate.net Modifications of this and other classical methods like the Hantzsch pyrrole synthesis are continually being developed to improve yields and broaden the substrate scope. wikipedia.orgscribd.comresearchgate.net
Furthermore, multicomponent reactions, such as those employing tosylmethyl isocyanide (TosMIC) in the Van Leusen pyrrole synthesis, offer a versatile approach to constructing polysubstituted pyrroles from readily available starting materials. nih.govresearchgate.netnih.govmdpi.com These pyrrole derivatives can then be further functionalized to introduce the carbohydrazide moiety.
Derivatization Strategies for Expanding Chemical Diversity
The presence of the reactive carbohydrazide functional group in this compound allows for a wide range of derivatization reactions, leading to a diverse library of related compounds with potentially new and interesting properties.
Condensation Reactions with Aldehydes and Ketones to Yield Hydrazones
One of the most common derivatization strategies for carbohydrazides is their condensation with aldehydes and ketones to form the corresponding hydrazones. This reaction typically proceeds by heating the pyrrole carbohydrazide with the carbonyl compound in a suitable solvent, such as glacial acetic acid.
The general reaction is depicted below:
General Reaction for the Formation of Hydrazones
| Reactant 1 | Reactant 2 | Solvent | Condition | Product |
| This compound | Aldehyde or Ketone | Glacial Acetic Acid | Heating | Pyrrole Hydrazone |
This straightforward reaction allows for the introduction of a wide variety of substituents onto the carbohydrazide moiety, depending on the structure of the aldehyde or ketone used. For example, novel pyrrole hydrazones have been synthesized by reacting a pyrrole hydrazide with various substituted pyrrole aldehydes. rgmcet.edu.in The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion. rgmcet.edu.in
Reactions with Isocyanates and Isothiocyanates to Form Amido(thio)urea Derivatives
The nucleophilic nitrogen atoms of the carbohydrazide group can readily react with electrophilic reagents such as isocyanates and isothiocyanates. These reactions lead to the formation of N-substituted urea (B33335) and thiourea (B124793) derivatives, respectively, also known as semicarbazides and thiosemicarbazides.
The general reactions are as follows:
General Reaction with Isocyanates and Isothiocyanates
| Reactant 1 | Reactant 2 | Product |
| This compound | R-N=C=O (Isocyanate) | 1-(3,5-diphenyl-1H-pyrrole-2-carbonyl)-4-substituted-semicarbazide |
| This compound | R-N=C=S (Isothiocyanate) | 1-(3,5-diphenyl-1H-pyrrole-2-carbonyl)-4-substituted-thiosemicarbazide |
These reactions are valuable for introducing a diverse range of aryl and alkyl substituents onto the carbohydrazide backbone. The synthesis of such derivatives often involves reacting the carbohydrazide with the appropriate isocyanate or isothiocyanate in a suitable solvent. Several thiourea and urea derivatives have been prepared by the reaction of 4-aminopyrazoles with substituted isothiocyanates or isocyanates, demonstrating the general applicability of this reaction type. researchgate.net
Formation of Formazan (B1609692) Derivatives via Condensation with Aniline Diazonium Salts
Formazans are a class of intensely colored compounds that can be synthesized from carbohydrazide derivatives. The synthesis involves a two-step process. First, the carbohydrazide is condensed with an aldehyde to form a hydrazone. Subsequently, this hydrazone is treated with a diazonium salt, typically prepared from a substituted aniline, in a basic medium such as pyridine.
General Synthesis of Formazan Derivatives
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | This compound, Benzaldehyde | - | N'-benzylidene-3,5-diphenyl-1H-pyrrole-2-carbohydrazide (Hydrazone) |
| 2 | Hydrazone from Step 1, Aniline | 1. NaNO₂, HCl (to form diazonium salt)2. Pyridine | 1-(3,5-diphenyl-1H-pyrrole-2-carbonyl)-5-phenyl-3-phenylformazan |
The synthesis of formazan derivatives often involves the reaction of an aryl hydrazone with a diazonium salt solution, which is prepared by diazotizing a primary aromatic amine with sodium nitrite (B80452) in the presence of a strong acid at low temperatures. wikipedia.org The coupling reaction is then carried out in a basic medium to afford the formazan. wikipedia.org
Integration into Hybrid Heterocyclic Systems (e.g., Benzimidazole (B57391), Triazine, Chromene Conjugates)
The carbohydrazide moiety of this compound serves as a key functional group for the construction of hybrid molecules, where the pyrrole scaffold is linked to other heterocyclic rings such as benzimidazole, triazine, or chromene. These hybrid systems are of interest due to the potential for synergistic biological activities arising from the combination of different pharmacophores.
Benzimidazole Conjugates: A common strategy for the synthesis of benzimidazole-containing hybrids from a carbohydrazide precursor involves a condensation reaction with an appropriate ortho-disubstituted benzene (B151609) derivative. For instance, the reaction of this compound with o-phenylenediamine (B120857) is a potential route to form a benzimidazole conjugate. This reaction typically proceeds through the formation of an intermediate which then undergoes cyclization to yield the final benzimidazole derivative. While direct literature for this specific reaction with this compound is not available, the reaction of other heterocyclic diones with o-phenylenediamine to form quinoxaline-2-one derivatives suggests the feasibility of such a transformation. researchgate.net
Triazine Conjugates: The synthesis of triazine-pyrrole hybrids can be approached through the acylation of a hydrazine-substituted triazine with a pyrrole derivative. A plausible method involves the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with an activated form of the carboxylic acid of 3,5-diphenyl-1H-pyrrole, such as the corresponding acid chloride or ester. mdpi.com This would lead to the formation of a stable amide linkage between the two heterocyclic systems. The reaction conditions would likely involve an inert solvent and possibly a base to neutralize any acid generated during the reaction. mdpi.com
Chromene Conjugates: The integration of a chromene moiety can be more complex and may require a multi-step synthetic sequence. A potential strategy could involve the reaction of the carbohydrazide with a chromene derivative bearing a suitable electrophilic center. Alternatively, a de novo synthesis of the chromene ring starting from a pyrrole-containing precursor could be envisioned. Given the diverse reactivity of the carbohydrazide group, it could also be converted into other functional groups that are more amenable to reaction with a chromene precursor.
| Target Conjugate | Proposed Reactants | Key Reaction Type | Potential Reaction Conditions |
|---|---|---|---|
| Benzimidazole | This compound and o-phenylenediamine | Condensation and Cyclization | Reflux in a high-boiling solvent (e.g., ethanol, acetic acid) |
| Triazine | 3,5-Diphenyl-1H-pyrrole-2-carboxylic acid chloride and 3-hydrazino-5,6-diphenyl-1,2,4-triazine | Acylation | Inert solvent (e.g., THF, DCM) with a non-nucleophilic base (e.g., triethylamine) |
| Chromene | This compound and a suitably functionalized chromene derivative | Nucleophilic substitution or condensation | Variable, depending on the specific chromene reactant |
Bromination of the Pyrrole Core for Enhanced Functionalization
Halogenation, particularly bromination, of the pyrrole ring is a valuable synthetic tool for introducing a functional handle that can be used for further chemical modifications, such as cross-coupling reactions. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution.
The bromination of pyrrole derivatives can be achieved using various brominating agents. For the 3,5-diphenyl-1H-pyrrole core, the position of bromination will be influenced by the directing effects of the existing substituents. The phenyl groups at the 3- and 5-positions and the carbohydrazide group at the 2-position will direct incoming electrophiles.
A mild and selective method for the bromination of pyrrole derivatives involves the use of a dimethyl sulfoxide (B87167) (DMSO)/hydrobromic acid (HBr) system. researchgate.net This system offers an advantage over harsher brominating agents by potentially providing better control over the regioselectivity and minimizing side reactions. The reaction is typically carried out at or below room temperature. For instance, the bromination of 2-acetylpyrrole (B92022) with this system has been shown to yield the 4-bromo derivative in high yield. researchgate.net This suggests that for this compound, bromination would likely occur at the vacant 4-position of the pyrrole ring.
The introduction of a bromine atom onto the pyrrole core significantly enhances its synthetic utility. The bromo-substituted derivative can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position. This functionalization can be crucial for structure-activity relationship studies in drug discovery. The peripheral bromination of similar macrocyclic structures, like cobalt corroles, has been shown to strongly affect their structural and electronic properties. acs.org
| Substrate | Brominating Agent | Reported Product | Key Advantage of Method |
|---|---|---|---|
| Pyrrole | N-Bromosuccinimide (NBS) | Mono-, di-, tri-, and tetra-brominated pyrroles | Readily available reagent |
| 2-Acetylpyrrole | DMSO/HBr | 1-(4-Bromo-1H-pyrrol-2-yl)ethanone | High selectivity and mild conditions researchgate.net |
| This compound | DMSO/HBr (Proposed) | 4-Bromo-3,5-diphenyl-1H-pyrrole-2-carbohydrazide | Expected high regioselectivity for the 4-position |
Chemical and Physical Properties
The physicochemical properties of 3,5-diphenyl-1H-pyrrole-2-carbohydrazide are fundamental to its handling, formulation, and biological activity.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₅N₃O |
| Molecular Weight | 277.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
| Melting Point | Not explicitly reported in literature |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, valued for its balance of accuracy and computational efficiency. nih.gov It is frequently used to investigate the structural and electronic properties of organic molecules, including heterocyclic systems like pyrroles. nih.govresearchgate.net
The initial step in most DFT studies involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For pyrrole (B145914) derivatives, this is often achieved using the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311G(d,p). researchgate.netmdpi.com These calculations can reveal key structural parameters, such as bond lengths and angles. For instance, in studies of diaryl-pyrrole derivatives, it has been observed that phenyl substituents on the pyrrole ring are often non-planar with respect to the central pyrrole core. researchgate.net This twisting can have significant implications for the molecule's electronic properties and intermolecular interactions.
The electronic structure analysis that follows geometry optimization can provide insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density. This information is crucial for understanding the molecule's reactivity and potential interaction with biological targets.
| Computational Method | Basis Set | Typical Application |
|---|---|---|
| DFT/B3LYP | 6-31G(d,p) | Geometry optimization of hydrazone derivatives researchgate.net |
| DFT/B3LYP | 6-311G(d,p) | Calculation of reactivity descriptors for hydrazone complexes mdpi.com |
| DFT/M06-2X | TZVP | Optimization of azo-dye compounds and their tautomers nih.gov |
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. rdd.edu.iq The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov
For pyrrole derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the pyrrole ring. researchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can alter the energies of the frontier orbitals, thereby tuning the molecule's electronic properties. nih.gov In studies of some heterocyclic systems, a smaller HOMO-LUMO gap has been correlated with increased reactivity. nih.gov
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Push–Pull Purine Derivative 1 | -5.25 | -2.18 | 3.07 nih.gov |
| Push–Pull Purine Derivative 2 | -6.04 | -3.15 | 2.89 nih.gov |
| Thieno[2,3-d]pyrimidine Derivative 1 | Not specified | Not specified | 3.75 nih.gov |
| Thieno[2,3-d]pyrimidine Derivative 2 | Not specified | Not specified | 3.18 nih.gov |
DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, for example, is widely used to calculate NMR chemical shifts. nih.govrsc.orgacs.orgconicet.gov.ar By comparing the calculated shifts with experimental values, researchers can confirm the structure of a synthesized compound or distinguish between different isomers. rsc.org
Similarly, DFT can be used to predict vibrational spectra (IR and Raman) by calculating the vibrational frequencies of the molecule. These calculated spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. mdpi.com
The concept of aromaticity is central to the chemistry of many cyclic compounds, including pyrroles. Computational methods provide quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) indices. mdpi.comresearchgate.netnih.gov
HOMA is a geometry-based index that evaluates the degree of bond length equalization in a ring, with a value of 1 indicating a fully aromatic system and 0 indicating a non-aromatic system. mdpi.com NICS, on the other hand, is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at the center of a ring. nih.gov Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. nih.gov These indices have been used to study the aromaticity of various pyrrole-containing macrocycles and other heterocyclic systems. mdpi.comwikimedia.org
For example, DFT studies have been used to investigate the mechanism of the Paal-Knorr pyrrole synthesis, a classic method for preparing pyrroles. researchgate.netcolab.ws These studies have helped to clarify the sequence of steps involved in the reaction and the nature of the key intermediates. researchgate.netcolab.ws Similar computational approaches could be used to explore the synthesis of 3,5-diphenyl-1H-pyrrole-2-carbohydrazide and to design more efficient synthetic routes. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. vlifesciences.comnih.govijper.orgnih.gov
In the context of pyrrole derivatives, molecular docking studies have been used to investigate their potential as inhibitors of various enzymes, including enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are important targets for antimicrobial drugs. nih.govmdpi.comnih.govsciforum.net These studies can predict the binding affinity of a compound for a particular protein and identify the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govsdiarticle5.com This information can guide the design of more potent and selective inhibitors.
| Compound Type | Protein Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|---|
| Pyrrolyl phenoxy acetohydrazide 1 | Enoyl-ACP Reductase | -7.08 ijper.org | Interaction with TYR158 and NAD+ ijper.org |
| Pyrrolyl phenoxy acetohydrazide 2 | Enoyl-ACP Reductase | -8.85 ijper.org | Interaction with TYR158 and NAD+ ijper.org |
| Oxadiazole-ligated pyrrole derivative | Enoyl-ACP Reductase | Not specified | Hydrogen bond with Lys165 nih.gov |
| DMDP derivative | Dihydrofolate Reductase (human) | Not specified | Hydrophobic contact with Leu 22, Phe 31, and Pro 61 nih.gov |
Ligand-Protein Interaction Profiling and Binding Affinity Prediction
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is crucial for profiling ligand-protein interactions and estimating binding affinity. For derivatives of pyrrole-2-carbohydrazide, docking studies have been instrumental in identifying key interactions that govern their biological activity.
For instance, molecular docking of various pyrrole hydrazone derivatives into the active site of the Enoyl-acyl carrier protein reductase (InhA) enzyme, a key target in Mycobacterium tuberculosis, has revealed good binding affinities. nih.govresearchgate.net The binding model for these compounds suggests specific and favorable interactions within the enzyme's active site. nih.gov Similarly, docking studies of 3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues against sterol 14α-demethylase (CYP51B) from Aspergillus fumigatus showed a highly spontaneous binding ability. nih.gov These studies on analogous structures suggest that this compound likely possesses a strong potential to form stable complexes with various protein targets.
| Compound Class | Target Protein | Key Finding |
| Pyrrole Hydrazone Derivatives | Enoyl-acyl carrier protein reductase (InhA) | Good binding affinity and specific interactions within the active site. nih.govresearchgate.net |
| 3,4-Dimethyl-1H-pyrrole-2-carbohydrazide Analogues | Sterol 14α-demethylase (CYP51B) | Highly spontaneous binding ability observed in docking simulations. nih.gov |
| Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate | Acetylcholinesterase (AChE) & α-Glucosidase | Predicted to be a potential inhibitor based on molecular docking studies. nih.govresearchgate.net |
Elucidation of Mode of Action through Active Site Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The mode of action of a potential drug molecule is largely determined by its specific interactions with the amino acid residues in the target protein's active site. Computational studies on pyrrole carbohydrazide (B1668358) derivatives have elucidated these crucial interactions.
Hydrogen Bonding: The carbohydrazide moiety (-CONHNH2) is a key functional group capable of forming multiple hydrogen bonds, which are critical for anchoring the ligand within the active site. Studies on pyrrole hydrazones targeting the InhA enzyme show one or two hydrogen bonding interactions. nih.gov One highly active compound in this class demonstrated hydrogen bonding with the amino acid residue Tyr158 and the cofactor NAD+. nih.gov
Hydrophobic and Other Interactions: The phenyl rings present in this compound are expected to engage in significant hydrophobic and π-stacking interactions with non-polar residues in the active site. In studies of related indole (B1671886) derivatives, the hydrophobic indole ring and a 3-phenyl moiety were predicted to occupy a hydrophobic pocket. nih.gov For pyrrole derivatives docked into CYP51B, interactions were observed in the access channel away from the catalytic heme iron, suggesting a non-competitive inhibition mechanism. nih.gov
| Interaction Type | Interacting Moiety | Target Residue/Region Example | Reference |
| Hydrogen Bonding | Carbohydrazide Group | Tyr158 (in Enoyl-ACP reductase) | nih.gov |
| Hydrophobic Interactions | Phenyl Rings | Hydrophobic pocket of the active site | nih.gov |
| Van der Waals Forces | General molecular structure | Various active site residues | nih.gov |
| Pi-Interactions (Pi-Alkyl, Pi-Sigma) | Phenyl/Pyrrole Rings | Various active site residues | nih.gov |
Identification of Potential Biological Targets
In silico studies on this compound and its analogs have identified several potential biological targets, spanning antibacterial, antifungal, and other therapeutic areas.
Enoyl-acyl carrier protein reductase (InhA): This enzyme is a validated target for antitubercular drugs. Multiple studies have designed and docked pyrrole carbohydrazide and hydrazone derivatives as potential InhA inhibitors. nih.govresearchgate.netvlifesciences.com
Sterol 14α-demethylase (CYP51B): A crucial enzyme in the fungal cell membrane biosynthesis pathway, CYP51B is a major target for antifungal agents. Docking studies on related pyrrole carbohydrazides have established their potential to inhibit this enzyme. nih.gov
AChE and α-glycosidase: Computational analysis of ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate, the ethyl ester analog of the subject compound, identified it as a valuable candidate for inhibition of acetylcholinesterase (AChE) and α-glycosidase, which are targets for Alzheimer's disease and diabetes, respectively. nih.govresearchgate.net
Other Kinase Targets (EGFR, VEGFR, GSK-3β): While not specifically studied for this compound, other pyrrole-based heterocyclic compounds have been designed and evaluated as inhibitors of protein kinases like EGFR, highlighting the versatility of the pyrrole scaffold in targeting these enzymes.
| Potential Target | Therapeutic Area | Studied Analog | Reference |
| Enoyl-acyl carrier protein reductase (InhA) | Antibacterial (Antitubercular) | Pyrrole-2-carbohydrazide derivatives | nih.govvlifesciences.com |
| Sterol 14α-demethylase (CYP51B) | Antifungal | 3,4-Dimethyl-1H-pyrrole-2-carbohydrazide analogues | nih.gov |
| Acetylcholinesterase (AChE) | Neurodegenerative Disorders | Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate | nih.govresearchgate.net |
| α-Glucosidase | Diabetes Mellitus | Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate | nih.govresearchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Receptor Complexes
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. MD simulations have been performed on the ethyl ester analog, ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate, to evaluate the stability of its complex with target enzymes. nih.govresearchgate.net These simulations, often run for nanoseconds, help confirm that the interactions predicted by docking are maintained in a more realistic, solvated environment, thereby validating the docking results and providing deeper insights into the binding thermodynamics. nih.govdocumentsdelivered.com
In Silico Drug-Likeness Predictions and Pharmacokinetic Assessments
Before costly synthesis and biological testing, computational methods are used to predict a compound's drug-likeness and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
Studies on ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate indicated it possesses properties of a good drug-like molecule with a favorable pharmacokinetic profile. nih.govresearchgate.net Such analyses typically involve evaluating compliance with established guidelines like Lipinski's Rule of Five. These rules assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. The promising results for the ethyl ester analog suggest that this compound is also a valuable candidate for further investigation and structural modification. nih.govresearchgate.net
| Parameter | Description | Relevance |
| Drug-Likeness | Compliance with filters like Lipinski's Rule of Five (e.g., MW < 500, LogP < 5). | Predicts the likelihood of a compound being an orally active drug. |
| ADME Prediction | Computational assessment of Absorption, Distribution, Metabolism, and Excretion. | Forecasts how the drug will move through and be processed by the body. |
| Toxicity Prediction | In silico evaluation of potential toxic liabilities (e.g., mutagenicity, cardiotoxicity). | Helps to identify and eliminate potentially harmful compounds early in development. |
Mechanistic Insights into the Biological Activities of 3,5 Diphenyl 1h Pyrrole 2 Carbohydrazide and Its Derivatives
Mechanisms of Antimicrobial and Antifungal Action
Derivatives of 3,5-diphenyl-1H-pyrrole-2-carbohydrazide have demonstrated significant activity against a range of microbial pathogens. Their efficacy stems from the ability to interfere with essential biochemical pathways in both fungi and bacteria.
Inhibition of Fungal Sterol Biosynthesis Pathway via Sterol 14α-demethylase
A primary mechanism of antifungal action for many heterocyclic compounds, including pyrrole (B145914) derivatives, is the disruption of the fungal cell membrane's integrity. mdpi.com This is achieved by inhibiting a key enzyme in the ergosterol (B1671047) biosynthesis pathway, sterol 14α-demethylase (also known as CYP51). nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells; its depletion leads to increased membrane permeability and ultimately cell death. mdpi.com
Azole antifungals, a major class of drugs, function by having their nitrogen atom in the azole ring bind to the heme iron atom in the active site of CYP51. researchgate.net This action blocks the enzyme from converting its substrate, lanosterol, thereby halting ergosterol production. mdpi.comnih.gov Pyrrole-containing compounds can mimic this interaction, positioning themselves within the enzyme's active site to disrupt its catalytic function. The effectiveness of this inhibition is often potent, with studies on similar azole compounds showing strong binding and low IC50 values (e.g., 0.15 to 0.35 μM) against fungal CYP51. researchgate.netbangor.ac.uk
Targeting Bacterial Fatty Acid Synthesis Pathways (e.g., Enoyl-acyl carrier protein reductase)
In the realm of antibacterial action, the fatty acid synthesis (FAS-II) pathway is an attractive target because it is essential for bacteria and distinct from the fatty acid synthesis pathway in mammals. wikipedia.org A crucial enzyme in this pathway is the enoyl-acyl carrier protein reductase (ENR), known as InhA in Mycobacterium tuberculosis. nih.govnih.gov Inhibition of this enzyme disrupts the production of mycolic acids, which are vital components of the bacterial cell wall, particularly in mycobacteria. nih.gov
Research on pyrrole hydrazine (B178648) and pyrrolyl benzohydrazide (B10538) derivatives has shown their potential as potent inhibitors of ENR. nih.govresearchgate.net Molecular docking studies suggest that these compounds can fit into the active site of the enzyme. nih.gov They are proposed to form hydrogen bonds with key residues, such as Tyrosine 158 (Tyr158), and with the cofactor NAD+, mimicking the binding of natural ligands or other known inhibitors like triclosan. nih.gov The inhibition of ENR by these pyrrole derivatives represents a promising strategy for developing new antibacterial agents. nih.govphyschemres.org
Broad-Spectrum Antimicrobial Effects against Various Pathogens (e.g., Aspergillus fumigatus, ESKAPE bacteria)
The structural features of diphenyl-pyrrole derivatives contribute to their broad-spectrum antimicrobial activity. nih.gov They have shown effectiveness against a range of challenging pathogens, including the opportunistic fungus Aspergillus fumigatus and the so-called ESKAPE bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.govnih.gov ESKAPE pathogens are notorious for their ability to "escape" the effects of many common antibiotics, making new therapeutic options critical. nih.gov
Studies on 1,5-diphenylpyrrole derivatives have revealed significant activity against both drug-sensitive and drug-resistant strains of these bacteria, with minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics like levofloxacin. ukhsa.gov.ukresearchgate.net For instance, certain N-arylpyrrole derivatives demonstrated MIC values of 4 μg/mL against methicillin-resistant S. aureus (MRSA), outperforming levofloxacin's MIC of 8 μg/mL. researchgate.net The proposed mechanism for some of these derivatives is the inhibition of bacterial DNA gyrase, a different target from the FAS-II pathway, highlighting the multi-target potential of this class of compounds. ukhsa.gov.uk
Table 1: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound Type | Target Organism | Mechanism/Target | Reported Activity (Example) | Reference |
|---|---|---|---|---|
| Pyrrole Hydrazone Derivative | Mycobacterium tuberculosis | Enoyl-ACP reductase (InhA) | MIC: 0.2 μg/mL | nih.gov |
| 1,5-Diphenylpyrrole Derivative | ESKAPE Pathogens (e.g., MRSA) | DNA Gyrase | MIC: 4 μg/mL vs Levofloxacin (8 μg/mL) | ukhsa.gov.ukresearchgate.net |
| (E)-N'-Substituted benzylidene-1H-pyrrole-2-carbohydrazide | C. albicans, A. niger | Not specified | Potent antifungal activity | cabidigitallibrary.org |
Mechanisms of Anticancer and Antiproliferative Effects
Beyond their antimicrobial properties, pyrrole-based compounds, including those related to this compound, have been investigated for their potential as anticancer agents. They exert these effects by interfering with cell division and promoting programmed cell death.
Modulation of Cell Cycle Progression (e.g., G0/G1 phase delay, p27 activation)
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Certain pyrrole derivatives have been shown to induce cell cycle arrest, effectively halting the uncontrolled division of cancer cells. nih.gov For example, some compounds can cause an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com
This G1 arrest is often mediated by the modulation of key regulatory proteins. The activity of cyclin-dependent kinases (CDKs), which drive the cell cycle forward, can be downregulated. Concurrently, the expression of CDK inhibitors, such as p21 and p27, can be increased. mdpi.com The activation of p27, in particular, is a crucial step in halting progression from the G1 to the S phase. By influencing these regulatory molecules, the pyrrole compounds prevent cancer cells from replicating their DNA and proceeding to mitosis. mdpi.com
Induction of Apoptosis (e.g., DNA intercalation, caspase activation)
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. Pyrrole and pyrazole (B372694) derivatives have demonstrated the ability to trigger this process through multiple pathways. nih.govnih.gov
One potential mechanism is through direct interaction with DNA. Some molecules can act as DNA intercalating agents, inserting themselves between the base pairs of the DNA helix. researchgate.net This can disrupt DNA replication and transcription and trigger the DNA damage response, ultimately leading to apoptosis. nih.gov
Another major pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Studies on pyrazole derivatives have shown they can induce apoptosis through the mitochondrial (intrinsic) pathway. nih.govnih.gov This involves the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3. nih.govnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation. nih.govresearchgate.net
Table 2: Anticancer Mechanisms of Action for Pyrrole/Pyrazole Derivatives
| Mechanism | Specific Action | Key Molecular Players | Reference |
|---|---|---|---|
| Cell Cycle Modulation | G0/G1 Phase Arrest | Cyclins, CDKs (downregulated) | mdpi.com |
| Inhibition of S-Phase Progression | p27, p21 (activated/upregulated) | nih.govmdpi.com | |
| Induction of Apoptosis | Mitochondrial Pathway Activation | Caspase-9, Caspase-3 | nih.gov |
| DNA Damage/Interaction | DNA Intercalation, PARP cleavage | nih.govresearchgate.net |
Inhibition of Protein Kinases (e.g., Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases)
The pyrrole scaffold is a foundational structure in the development of kinase inhibitors, which are crucial in cancer therapy for their ability to block aberrant signaling pathways that drive tumor growth and angiogenesis. cancertreatmentjournal.com While direct studies on this compound are limited, the potential for it and its derivatives to act as protein kinase inhibitors can be inferred from the activity of structurally related compounds.
Many small molecule kinase inhibitors function by competing with adenosine (B11128) triphosphate (ATP) for its binding site in the kinase domain. nih.govresearchgate.net The pyrrole ring, often fused with other heterocyclic systems, serves as a core scaffold that can be decorated with various substituents to optimize binding affinity and selectivity. nih.gov For instance, pyrrole indolin-2-one is a lead scaffold for inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). cancertreatmentjournal.com Sunitinib, an FDA-approved drug, is a notable example derived from this scaffold. cancertreatmentjournal.com
Derivatives of pyrazole and pyrazolopyridine, which are structurally similar to pyrroles, have demonstrated potent dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov These compounds are designed to fit into the ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions. researchgate.net Docking studies of potent pyrazole derivatives have shown interactions with crucial amino acid residues like Met793 in the hinge region of EGFR. nih.govnih.gov The N-H group of a pyrrole ring can act as a critical hydrogen bond donor, anchoring the inhibitor to the kinase's active site. nih.gov The diphenyl substitutions on the this compound core could occupy hydrophobic pockets within the kinase domain, while the carbohydrazide (B1668358) moiety could serve as a linker or form additional interactions, enhancing inhibitory potency.
Table 1: Kinase Inhibitory Activity of Various Heterocyclic Scaffolds
| Compound Class | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Pyrazole Derivative (Compound 9) | VEGFR-2 | 0.22 µM | nih.gov |
| Pyrazole Derivative (Compound 3) | EGFR | 0.06 µM | nih.gov |
| Pyrazolopyridine Derivative (Compound 3f) | EGFRWT | 0.066-0.184 µM | nih.gov |
| Pyrazolopyridine Derivative (Compound 3f) | VEGFR-2 | 0.102-0.418 µM | nih.gov |
| Pyrrolo[3,2-d]pyrimidine (Compound 9c) | Antiproliferative (HCT-116 cells) | 0.009 µM | nih.gov |
Targeting Enzymes Involved in Cancer Progression (e.g., Aromatase, Carbonic Anhydrase, Steroid Sulfatase)
The anticancer activity of heterocyclic compounds is not limited to kinase inhibition. Many other enzymes that are critical for cancer cell survival and proliferation are also viable targets. Pyrrole derivatives have shown the potential to inhibit a range of enzymes involved in inflammation and cancer. For example, certain novel pyrrole derivatives and their hybrids act as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that produce pro-inflammatory mediators implicated in carcinogenesis. mdpi.com
Although direct evidence linking this compound to the inhibition of aromatase, carbonic anhydrase, or steroid sulfatase is not prominent in the literature, the structural motifs present in the molecule are found in inhibitors of these enzymes. The hydrazide moiety, for instance, is a known pharmacophore that can coordinate with the zinc ion in the active site of carbonic anhydrases. The general structure of this compound, featuring a heterocyclic core with aromatic extensions, aligns with the general characteristics of non-steroidal aromatase inhibitors. Therefore, this class of compounds represents a promising scaffold for exploration against these and other enzymatic targets involved in cancer progression.
Mechanisms of Antioxidant and Neuroprotective Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathogenic factor in neurodegenerative diseases. researchgate.netresearchgate.net Pyrrole-containing compounds have demonstrated significant antioxidant and neuroprotective effects through several interconnected mechanisms.
Free Radical Scavenging Mechanisms (e.g., Hydrogen Atom Donation, Single Electron Transfer)
One of the primary antioxidant mechanisms is the direct scavenging of free radicals. Hydrazone derivatives, which are structurally related to carbohydrazides, are known to exert antioxidant properties through free-radical scavenging. farmaceut.org This activity is often attributed to the azomethine group (-C=N-NH-). farmaceut.org The hydrazide moiety in this compound can readily donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. mdpi.com
The ability of hydrazide derivatives to scavenge radicals is often dependent on the presence and position of hydroxyl groups on the aromatic rings, which can stabilize the resulting radical through resonance. mdpi.com Even without hydroxyl groups, the hydrazine/hydrazide structure itself can be activated by free radicals. nih.gov Studies on various pyrrole hydrazones have confirmed their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). farmaceut.orgnih.gov
Table 2: Radical Scavenging Activity of Pyrrole Hydrazone Derivatives
| Compound | Assay | Activity/Result | Reference |
|---|---|---|---|
| Ethyl 5-(4-bromophenyl)-1-(1-(2-(4-hydroxy-3-methoxybenzylidene)-hydrazineyl)-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate (4d) | DPPH & ABTS | Identified as a promising antioxidant | nih.gov |
| Ethyl 5-(4-bromophenyl)-1-(1-hydrazineyl-1-oxo-3-phenylpropan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate (3) | DPPH & ABTS | Identified as a promising antioxidant | nih.gov |
| N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines (with 3 OH groups) | DPPH | Most effective scavengers in the series | mdpi.com |
| Unsubstituted pyrrole-based valine-containing hydrazide (vh0) | DPPH & ABTS | Demonstrated the best antioxidant activities in its series | nih.gov |
Attenuation of Oxidative Stress Markers (e.g., Reduction of Lipid and Protein Peroxidation Products)
By neutralizing free radicals, this compound and its derivatives can prevent downstream damage to vital cellular components like lipids and proteins. Lipid peroxidation is a destructive chain reaction where free radicals attack polyunsaturated fatty acids in cell membranes, leading to cellular dysfunction and the formation of toxic byproducts. nih.gov One of the major end products of this process is malondialdehyde (MDA), which serves as a key biomarker for oxidative stress. mdpi.com
Studies have shown that pretreatment with novel synthetic pyrrole derivatives can significantly reduce the percentage of lipid peroxidation induced by neurotoxins like 6-hydroxydopamine (6-OHDA) in cell models of Parkinson's disease. researchgate.netnih.gov This protective action is a direct consequence of inhibiting the initial ROS production and breaking the peroxidation chain reaction. nih.gov By preventing the formation of lipid peroxidation products, these compounds help maintain membrane integrity and function, thereby mitigating a critical pathway in neurodegeneration. nih.gov Similarly, by scavenging ROS, these compounds can prevent the oxidation of proteins, which can otherwise lead to loss of enzyme function and protein aggregation, another hallmark of neurodegenerative disorders.
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Enhancement of Superoxide (B77818) Dismutase Activity)
In addition to direct radical scavenging, an effective antioxidant strategy often involves bolstering the cell's own defense mechanisms. The endogenous antioxidant system includes enzymes such as superoxide dismutases (SODs), catalase, and glutathione (B108866) peroxidases. nih.gov SODs are a critical first line of defense, catalyzing the conversion of the highly reactive superoxide anion radical into hydrogen peroxide and molecular oxygen. nih.gov
Suppression of Pro-inflammatory Pathways (e.g., COX-2/PGE2 pathway)
Derivatives of this compound have demonstrated the ability to suppress pro-inflammatory pathways, which are crucial in the body's response to injury and infection. One of the key pathways implicated in inflammation is the cyclooxygenase-2 (COX-2)/prostaglandin (B15479496) E2 (PGE2) pathway.
Certain 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives have been shown to inhibit the production of PGE2 induced by lipopolysaccharide (LPS) in RAW 264.7 macrophage cells. nih.gov Notably, the compound 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione exhibited a potent inhibitory activity on PGE2 production, with an IC50 value of 0.61 microM. nih.gov The inhibition of COX-2 is a primary target for anti-inflammatory drugs as it is responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. mdpi.com Selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme downstream of COX, is another promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.gov
Inhibition of Apoptosis in Oxidative Stress Models
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, can lead to cellular damage and apoptosis (programmed cell death). nih.gov The compound this compound and its derivatives have shown potential in mitigating this process.
In models of oxidative stress, these compounds have demonstrated the capacity to inhibit apoptosis. mdpi.com For instance, certain indole-carbohydrazide derivatives have been found to induce G2/M cell cycle arrest and apoptosis in cancer cells. nih.govrsc.org The mechanism of action for some of these derivatives is believed to involve the inhibition of protein kinase B/Akt activity, which is a key component of cell survival pathways. nih.gov This inhibition can trigger the mitochondrial apoptotic pathway, leading to the activation of caspases and ultimately, cell death. nih.gov
Hydrogen peroxide (H2O2) is often used to induce oxidative stress and apoptosis in in vitro models. mdpi.com Studies have shown that excessive oxidative stress can activate signaling pathways like Akt/mTOR/p70S6K, leading to cell death. mdpi.com
Mechanisms of Enzyme Inhibition (General and Specific)
The inhibitory effects of this compound and its derivatives extend to a range of enzymes, highlighting their potential as therapeutic agents for various conditions.
Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase that plays a significant role in numerous cellular processes, and its overactivity has been implicated in several diseases, including Alzheimer's disease, type II diabetes, and cancer. nih.govnih.gov Therefore, GSK-3β has emerged as a significant therapeutic target. nih.gov
Several studies have focused on developing inhibitors for GSK-3β. nih.govnih.gov A series of N-(pyridin-2-yl)cyclopropanecarboxamide scaffold-based GSK-3β inhibitors were designed and synthesized, with one compound demonstrating an IC50 of 70 nM against GSK-3β. nih.gov The design of these inhibitors was inspired by a model proposed by Sivaprakasam et al. nih.gov In another study, a dual inhibitor targeting both GSK-3β and casein kinase 1δ (CK-1δ) was developed, showing an IC50 of 0.17 μM against GSK-3β. nih.gov
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Several pyrrole derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. frontiersin.org Notably, compounds with a 1,3-diaryl-pyrrole skeleton showed high selectivity for butyrylcholinesterase (BChE) over AChE, with a potent IC50 value of 1.71 ± 0.087 µM. frontiersin.org Kinetic studies combined with molecular docking revealed that one of these compounds inhibits BChE in a mixed competitive mode. frontiersin.org
Alpha-glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose. nih.gov Inhibiting this enzyme can help control blood sugar levels in individuals with type 2 diabetes. nih.gov Various heterocyclic compounds, including those with a 5,6-diphenyl-1,2,4-triazine (B1616786) scaffold, have been developed as potent α-glucosidase inhibitors. researchgate.netnih.gov In one study, a newly synthesized series of 3-aceto(benzo)hydrazide-1,2,4-triazine analogs showed significantly stronger α-glucosidase inhibitory activity than the standard drug acarbose, with the most active compound exhibiting an IC50 of 12.0 μM. researchgate.net
Protein glycation is a non-enzymatic reaction between proteins and reducing sugars, leading to the formation of advanced glycation end products (AGEs). nih.gov The accumulation of AGEs is associated with various age-related diseases and diabetic complications. nih.govnih.gov Therefore, inhibiting protein glycation is a promising therapeutic approach.
Natural compounds, particularly polyphenols and antioxidants, have been identified as potential inhibitors of glycation. nih.govmdpi.com Studies have shown that various plant extracts and their bioactive compounds can effectively prevent the formation of AGEs. nih.govmdpi.com For instance, flavonoids with hydroxyl groups at specific positions have demonstrated significant inhibitory activity against AGE formation in vitro. mdpi.com The mechanism of inhibition often involves trapping carbonyl compounds that are intermediates in the glycation process. researchgate.net
Angiotensin-converting enzyme (ACE) is a key component of the renin-angiotensin system, which regulates blood pressure. frontiersin.org ACE inhibitors are widely used for the treatment of hypertension and other cardiovascular diseases. frontiersin.orgmdpi.com
Pyrrole derivatives have been investigated as potential ACE inhibitors. nih.gov A series of N-phenyl-1H-pyrrole derivatives were identified as AT1-selective angiotensin II receptor antagonists, with the most potent compounds having IC50 values in the 10(-8) M range. nih.gov The mechanism of ACE inhibition by various compounds, including peptide-based captopril (B1668294) analogues, has been studied, revealing that both selenol or thiol moieties and proline residues are important for inhibitory activity. researchgate.net
Data Tables
Table 1: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | IC50 (µM) | Cell Line | Inducer |
|---|
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibitor | IC50 |
|---|---|---|
| Glycogen Synthase Kinase 3 Beta (GSK-3β) nih.gov | Compound 36 | 70 nM |
| Glycogen Synthase Kinase 3 Beta (GSK-3β) nih.gov | Compound 12 | 0.17 µM |
| Butyrylcholinesterase (BChE) frontiersin.org | Compound 3p | 1.71 ± 0.087 µM |
| Alpha-Glucosidase researchgate.net | Compound 2A | 12.0 µM |
Anion Binding Properties and Sensing Mechanisms
The unique structural framework of this compound, which integrates a pyrrole ring, a carbohydrazide moiety, and phenyl substituents, provides a versatile platform for the recognition and sensing of anions. The presence of N-H protons on both the pyrrole and carbohydrazide groups allows this molecule to function as an effective hydrogen bond donor, which is a fundamental interaction in anion recognition. nih.gov The electron-withdrawing nature of the adjacent carbonyl group in the carbohydrazide moiety enhances the acidity of the pyrrole N-H proton, making it a more potent hydrogen bond donor. mdpi.com
Derivatives of this core structure can be designed to fine-tune the binding affinity and selectivity for specific anions. The interaction between this compound and anions can lead to discernible signals, such as changes in color or fluorescence, forming the basis for its application as a chemical sensor. unica.itfrontiersin.org
In the solid state and in solution, molecules of this compound and its derivatives have the propensity to form extended supramolecular structures through intermolecular hydrogen bonding. rsc.orgrsc.org The carbohydrazide moiety, with its N-H and C=O groups, can participate in the formation of hydrogen-bonded chains, a common motif in crystal engineering. nih.gov
Specifically, the N-H groups of the pyrrole and the hydrazide can act as hydrogen bond donors, while the carbonyl oxygen of the carbohydrazide and the nitrogen atoms of the pyrrole can act as hydrogen bond acceptors. This dual functionality allows for the creation of intricate one-, two-, or even three-dimensional networks. rsc.org The formation of these hydrogen-bonded assemblies is a critical aspect of the pre-organization required for effective anion binding. By forming a well-defined cavity or binding pocket, the host molecule can achieve higher affinity and selectivity for a target anion. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Type of Interaction |
|---|---|---|
| Pyrrole N-H | Anion | Strong Hydrogen Bond |
| Hydrazide N-H | Anion | Hydrogen Bond |
| Hydrazide N-H | Carbonyl C=O (intermolecular) | Hydrogen Bond Chain |
| Pyrrole N-H | Pyrrole N (intermolecular) | Hydrogen Bond Chain |
The interaction of this compound with strongly basic anions, such as fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻), can lead to the deprotonation of the most acidic N-H proton, which is typically the pyrrole N-H. nih.gov This proton transfer event results in the formation of a pyrrolide anion and the corresponding protonated anion (e.g., HF or CH₃COOH).
The deprotonation process is a key mechanism in the sensing of highly basic anions and is often accompanied by a significant change in the electronic properties of the molecule, leading to a distinct colorimetric or fluorimetric response. nih.gov The acidity of the pyrrole N-H can be modulated by the electronic nature of the substituents on the pyrrole ring and the phenyl groups. Electron-withdrawing groups would increase the acidity and facilitate deprotonation, while electron-donating groups would have the opposite effect.
The anion binding and deprotonation events involving this compound and its derivatives can be transduced into optical signals, enabling their use as colorimetric and fluorimetric sensors. unica.itrsc.org
Colorimetric Sensing: Upon anion binding, particularly through deprotonation, the internal charge transfer (ICT) characteristics of the molecule can be altered. This change in the electronic distribution within the molecule leads to a shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum, resulting in a visible color change. frontiersin.org For instance, the deprotonation of the pyrrole N-H can lead to an extended π-conjugation system, causing a bathochromic (red) shift and a change in color from colorless or pale yellow to a more intense color. nih.gov
Fluorimetric Sensing: The fluorescence properties of this compound derivatives can also be modulated by anion interaction. researchgate.net Anion binding can lead to either fluorescence quenching ("turn-off" sensing) or fluorescence enhancement ("turn-on" sensing).
Fluorescence Quenching: This can occur through several mechanisms, including photoinduced electron transfer (PET) from the bound anion to the excited fluorophore. Deprotonation can also lead to quenching. nih.gov
Fluorescence Enhancement: In some cases, anion binding can restrict intramolecular rotation or vibration within the sensor molecule, leading to a decrease in non-radiative decay pathways and an enhancement of fluorescence emission. unica.it
The selectivity of these sensors can be tailored by modifying the structure of the this compound core. For example, introducing specific recognition motifs or altering the steric and electronic properties of the binding pocket can lead to sensors that are highly selective for a particular anion. mdpi.com
Table 2: General Principles of Optical Anion Sensing
| Sensing Mechanism | Description | Expected Outcome |
|---|---|---|
| Colorimetric | Change in UV-Visible absorption spectrum upon anion binding/deprotonation. | Visible color change. |
| Fluorimetric (Turn-off) | Decrease in fluorescence intensity. | Quenching of light emission. |
| Fluorimetric (Turn-on) | Increase in fluorescence intensity. | Enhancement of light emission. |
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituent Modifications on Biological Activity and Selectivity
Modifications to the substituents on the pyrrole (B145914) core and its associated phenyl rings have a profound impact on the biological activity and selectivity of the resulting compounds. The nature, position, and electronic properties of these substituents can significantly alter the molecule's interaction with biological targets.
Research on related heterocyclic structures provides insight into these relationships. For instance, in a study involving 3-phenyl-1H-indole-2-carbohydrazide derivatives, the introduction of a bromine atom at the R1 position was found to yield the most prominent anticancer activities. researchgate.net Specifically, derivatives with bromine substitutions demonstrated potent activity against the HuCCA-1 cell line, with IC50 values below 0.5 μM. researchgate.net This suggests that electron-withdrawing halogen groups can enhance cytotoxic effects.
Similarly, studies on other polysubstituted pyrroles have shown that the type of substitution at various positions on the ring plays a dominant role in determining inhibitory activity against enzymes like acetylcholinesterase (AChE). nih.gov For certain 1,2,3-thiadiazole (B1210528) derivatives, it was observed that para-substituted compounds exhibited greater cytotoxic potency than their ortho-substituted counterparts, highlighting the importance of substituent position. mdpi.com The introduction of a 2,4-dibromo substitution on a phenyl ring was shown to significantly increase the antiviral potential of the parent compound. mdpi.com These findings underscore a general principle: the strategic placement of specific chemical groups, particularly halogens, on the aromatic rings of heterocyclic compounds can be a key determinant of biological efficacy.
Influence of Pyrrole Core Substituents (e.g., Phenyl, Methyl, Halogen Moieties) on Bioactivity
Studies on related pyrrole-containing structures have illuminated the role of these core substituents. For example, a SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the vicinal 4,5-diphenyl groups are important for the inhibitory potency against metallo-β-lactamases. nih.gov This indicates that the bulky, aromatic phenyl groups likely engage in crucial hydrophobic or π-stacking interactions within the enzyme's active site.
The introduction of smaller alkyl groups, such as methyl substituents, or halogens like bromine and chlorine, also influences activity. In one study, dimethyl substitutions on the pyrrole ring were explored for their effect on anticancer properties. researchgate.net The position of substitution is also a critical factor. Theoretical studies on other heterocyclic chromophores have shown that substitution at different positions of the pyrrole ring leads to distinct electronic and steric effects, which in turn alter the molecule's properties. nih.gov Substitution at a position that creates significant steric hindrance with neighboring groups can force parts of the molecule out of plane, affecting its ability to bind effectively to a flat receptor surface. nih.gov Therefore, the arrangement and nature of substituents on the pyrrole core are key factors in fine-tuning the biological action.
Role of the Carbohydrazide (B1668358) Moiety and its Derivatives (e.g., Hydrazones, Formazans, Amido(thio)ureas) in Modulating Activity
The carbohydrazide group (-CONHNH2) at the C2 position of the pyrrole ring is a vital pharmacophore and a versatile chemical handle for creating a diverse library of derivatives. This moiety is known to be a useful building block in the synthesis of various heterocyclic compounds and is an important functional group in many therapeutically active substances. nih.gov
The conversion of the carbohydrazide into hydrazone derivatives through condensation with various aldehydes is a common strategy to modulate biological activity. Research on novel pyrrole-based hydrazones has shown that these derivatives can exhibit significant antiproliferative effects. nih.gov A key finding from this research was that hydrazones formed by condensation with β-aldehydes were more bioactive than those derived from α-aldehydes. nih.gov This highlights the structural importance of the linker between the core pyrrole-hydrazide and the appended aldehyde moiety.
One particular derivative, identified as 1C , demonstrated noteworthy selective antiproliferative activity against human melanoma cells. nih.gov
Table 1: Antiproliferative Activity of Pyrrole Hydrazone Derivative 1C
| Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| 1C | SH-4 (Melanoma) | 44.63 ± 3.51 | 3.83 |
Data sourced from studies on novel pyrrole hydrazones. nih.gov
Furthermore, the carbohydrazide moiety can be cyclized to form other heterocyclic systems, such as oxadiazoles, or reacted with isothiocyanates to yield thiosemicarbazides. researchgate.netmdpi.com These transformations significantly alter the electronic and hydrogen-bonding capabilities of the molecule, leading to different biological profiles. The position of the carbohydrazide group on the heterocyclic core is also crucial; studies on pyrazoles have shown that moving the carbohydrazide from C-4 to C-5 can switch the compound's activity profile from antinociceptive and antibacterial to antitumor. nih.gov
Rational Design Principles for Enhanced Bioactivity and Therapeutic Potential
The development of potent and selective analogs of 3,5-diphenyl-1H-pyrrole-2-carbohydrazide relies on rational design principles that leverage computational and experimental approaches. A primary strategy involves structure-based drug design, where the three-dimensional structure of a biological target is used to guide the synthesis of complementary inhibitors.
In Silico Screening and Molecular Docking: Computational methods are frequently employed to predict how well a designed molecule will bind to its target. For instance, in the development of related indole-carbohydrazide derivatives as tubulin inhibitors, molecular docking was used to suggest that the compounds bind at the colchicine (B1669291) site of tubulin, which was later supported by experimental data. researchgate.netrsc.org This approach allows for the pre-screening of large virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and testing.
Physicochemical Property Optimization: The therapeutic potential of a compound is governed not only by its target affinity but also by its pharmacokinetic properties (absorption, distribution, metabolism, and excretion). A key design principle is the optimization of physicochemical properties like lipophilicity (logP). In a study of pyrazole-carbohydrazide derivatives, it was found that compounds with logP values within the specific range of 3.12 to 4.94 exhibited superior inhibitory effects on the growth of A549 cancer cells. nih.gov Adherence to empirical guidelines like Lipinski's Rule of Five is also used to design molecules with "drug-like" characteristics, increasing the probability of good oral bioavailability. researchgate.net
Scaffold-Based Design: This approach uses a known active core structure, such as the pyrrole ring, as a scaffold. nih.gov This core is assumed to make essential interactions with the biological target, while the substituents around it are systematically modified to enhance potency and selectivity. By creating a focused library of molecules around a central scaffold, researchers can efficiently probe the SAR and identify optimal substitution patterns. nih.gov
By integrating these rational design principles, researchers can move beyond trial-and-error synthesis and more effectively navigate the chemical space to discover novel pyrrole carbohydrazide derivatives with enhanced therapeutic potential.
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of pyrrole (B145914) derivatives is an area of continuous investigation, with a growing emphasis on environmentally benign methodologies. nih.gov Traditional methods for pyrrole synthesis often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. researchgate.net Consequently, the development of "green" synthetic routes for 3,5-diphenyl-1H-pyrrole-2-carbohydrazide and its analogs is a key research objective. conicet.gov.ar
Green chemistry approaches focus on principles such as the use of renewable feedstocks, solvent-free reactions, and the utilization of catalysts to improve efficiency and reduce environmental impact. nih.govresearchgate.net Methodologies like microwave-assisted synthesis and ultrasound have been shown to accelerate reaction rates and increase yields in the formation of pyrrole rings. semanticscholar.org For instance, an eco-friendly synthesis of Pyrrole-2-carboxaldehyde salicylhydrazone (PCSH) has been reported, utilizing water as a solvent in a condensation reaction, resulting in a good yield of 88%. researchgate.net Another sustainable approach involves an iridium-catalyzed synthesis where secondary alcohols and amino alcohols are deoxygenated to form the pyrrole ring, with hydrogen gas as the only byproduct. nih.gov These techniques represent a significant step towards more sustainable and efficient production of pyrrole-carbohydrazide derivatives. researchgate.netnih.gov
Future research in this area will likely focus on:
The development of one-pot, multi-component reactions to streamline the synthesis process. researchgate.net
The use of heterogeneous catalysts that can be easily recovered and reused. researchgate.net
The exploration of bio-catalysis and enzymatic reactions to create chiral pyrrole derivatives with high specificity.
The application of flow chemistry to enable continuous, scalable, and safer production.
| Green Synthesis Approach | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Accelerated reaction rates, increased yields | semanticscholar.org |
| Water-Based Condensation | Environmentally benign solvent, good yield | researchgate.net |
| Iridium-Catalyzed Deoxygenation | Sustainable, produces only H₂ as byproduct | nih.gov |
| Use of Heterogeneous Catalysts | Easy recovery and reuse of catalyst | researchgate.net |
Advanced Computational Modeling for Mechanism Prediction and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, offering insights that can significantly accelerate the development of new therapeutic agents. nih.gov For the this compound scaffold, advanced computational modeling can be employed for several key purposes.
Mechanism Prediction: Density Functional Theory (DFT) calculations can elucidate the molecular structure and reactivity of pyrrole-carbohydrazide derivatives. researchgate.net Such studies can help predict the most stable conformations of a molecule and identify reactive sites, which is crucial for understanding its mechanism of action at a molecular level. researchgate.net By modeling the interaction of these compounds with biological targets, researchers can gain a deeper understanding of the forces driving binding and activity.
Lead Optimization: The process of lead optimization, which involves refining the structure of a promising compound to enhance its efficacy and reduce toxicity, is often a resource-intensive endeavor. nih.govuni-bonn.de Computational methods can rationalize this process by predicting how structural modifications will affect a compound's properties. nih.gov Techniques like molecular docking can be used to simulate the binding of pyrrole-carbohydrazide derivatives to the active sites of target proteins, helping to prioritize which analogs to synthesize. vlifesciences.com For example, docking studies have been used to rationalize the interactions between pyrrole-2-carbohydrazide derivatives and the active site of Enoyl-acyl carrier protein reductase, a target for antimycobacterial agents. vlifesciences.com
Future computational efforts will likely involve:
The use of machine learning and artificial intelligence to build predictive models for activity and toxicity.
The application of molecular dynamics simulations to study the dynamic behavior of ligand-receptor complexes over time.
The development of integrated computational workflows that combine various in silico techniques to create a more holistic view of a compound's potential. uni-bonn.de
| Computational Technique | Application in Pyrrole-Carbohydrazide Research | Reference |
| Density Functional Theory (DFT) | Elucidation of molecular structure and reactivity | researchgate.net |
| Molecular Docking | Prediction of binding modes to biological targets | vlifesciences.com |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity | researchgate.net |
Diversification of Chemical Scaffolds Based on the Pyrrole-Carbohydrazide Core
The pyrrole-carbohydrazide core is a versatile scaffold that allows for extensive chemical modification. proquest.com The diversification of this central structure is a key strategy for exploring new chemical space and discovering compounds with novel or improved biological activities. nih.gov The phenyl groups at the 3 and 5 positions, the pyrrole nitrogen, and the carbohydrazide (B1668358) moiety all represent points for chemical modification.
By introducing a variety of substituents with different electronic and steric properties, it is possible to fine-tune the pharmacological profile of the resulting compounds. For instance, the synthesis of Schiff base derivatives by reacting 1H-pyrrole-2-carbohydrazide with various aromatic aldehydes has led to compounds with a range of antibacterial, antifungal, and anthelmintic activities. rjptonline.orgresearchgate.net The nature of the substituent on the aromatic aldehyde was found to significantly influence the biological potency. proquest.comrjptonline.org
Future directions for scaffold diversification include:
The incorporation of other heterocyclic rings to create fused or spirocyclic systems, which can lead to more rigid and conformationally constrained molecules. mdpi.com
The use of bioisosteric replacement to substitute certain functional groups with others that have similar physical or chemical properties, potentially improving pharmacokinetic profiles.
The synthesis of libraries of compounds using combinatorial chemistry approaches to rapidly generate a large number of diverse structures for high-throughput screening.
The strategic diversification of the pyrrole-carbohydrazide scaffold is expected to yield a new generation of compounds with enhanced therapeutic potential. nih.gov
Investigation of Additional Biological Targets and Pathways
While the biological activities of some pyrrole-carbohydrazide derivatives have been explored, there remains a vast landscape of potential biological targets and pathways to investigate. rjptonline.orgnih.gov The structural features of this scaffold suggest that it may interact with a variety of biological macromolecules. nih.govmdpi.com
Initial studies have shown that derivatives of this class exhibit activities such as antibacterial, antifungal, anthelmintic, and antimycobacterial effects. vlifesciences.comrjptonline.orgresearchgate.net For example, certain pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of Enoyl-acyl carrier protein reductase, a key enzyme in mycobacterial fatty acid synthesis. vlifesciences.com Other pyrrole-based compounds have demonstrated anticancer activity, with some acting as tubulin polymerization inhibitors. nih.govnih.gov
Future research should aim to:
Screen this compound and its analogs against a broad range of biological targets, including enzymes, receptors, and ion channels.
Utilize chemoproteomics and other target identification technologies to uncover novel cellular binding partners.
Investigate the effects of these compounds on various cellular signaling pathways to elucidate their mechanisms of action.
Explore potential applications in therapeutic areas beyond those already investigated, such as neurodegenerative diseases, inflammatory disorders, and viral infections. nih.gov
A systematic and comprehensive evaluation of the biological activities of the pyrrole-carbohydrazide scaffold will be crucial for unlocking its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,5-diphenyl-1H-pyrrole-2-carbohydrazide, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via base-assisted cyclization of substituted diketones with hydrazine derivatives. For example, refluxing stoichiometric amounts of 1,3-diketones (e.g., 3,5-diphenyl-1H-pyrrol-2-carboxylic acid derivatives) with hydrazine hydrate in ethanol for 6–8 hours yields the carbohydrazide. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Key optimization parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize byproducts like unreacted diketones.
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Characterization relies on multi-spectral analysis:
- 1H/13C NMR : Peaks at δ 10.2–11.5 ppm (N–H of hydrazide) and aromatic protons (δ 6.8–7.6 ppm) confirm substitution patterns .
- FTIR : Bands at 3200–3300 cm⁻¹ (N–H stretch), 1650–1680 cm⁻¹ (C=O stretch), and 1550–1600 cm⁻¹ (C=N/C=C) .
- HRMS : Molecular ion peaks matching theoretical m/z values (e.g., [M+H]+ calculated for C₁₇H₁₅N₃O: 277.33) validate purity .
Q. What are the standard protocols for synthesizing derivatives of this compound for structure-activity studies?
- Methodological Answer : Derivatives are prepared via nucleophilic substitution or coupling reactions. For example:
- Substitution : Reacting the carbohydrazide with aryl halides (e.g., 4-chlorophenyl derivatives) in DMF/K₂CO₃ at 80°C introduces electron-withdrawing groups .
- Coupling : Suzuki-Miyaura cross-coupling with boronic acids introduces extended aromatic systems .
Advanced Research Questions
Q. How do substituents on the phenyl rings influence the compound’s electronic properties and reactivity?
- Methodological Answer : Electron-donating groups (e.g., –OCH₃) increase electron density on the pyrrole ring, enhancing nucleophilicity, while electron-withdrawing groups (e.g., –Cl) stabilize intermediates in cyclization reactions. DFT calculations (e.g., HOMO-LUMO gaps) quantify these effects, with substituent-induced shifts of 0.2–0.5 eV observed . Experimental validation includes Hammett plots correlating substituent σ values with reaction rates .
Q. What crystallographic techniques resolve molecular conformation and intermolecular interactions in solid-state studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals planar pyrrole rings (r.m.s. deviation <0.1 Å) and intramolecular hydrogen bonds (N–H⋯O, 2.8–3.0 Å) stabilizing the structure. Intermolecular π-π stacking (3.5–4.0 Å) between phenyl groups influences packing motifs .
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be systematically resolved?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Variable-temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts) .
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and verify coupling networks .
- Mass spectrometry fragmentation patterns : To detect trace impurities (e.g., unreacted intermediates) .
Q. What computational methods predict the compound’s bioactivity or interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
